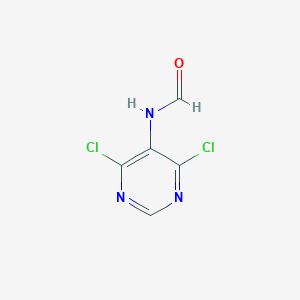

N-(4,6-dichloropyrimidin-5-yl)formamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4,6-dichloropyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAVTYBULIFSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448774 | |

| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123240-66-4 | |

| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4,6-dichloropyrimidin-5-yl)formamide: A Key Intermediate in Antiviral Drug Synthesis

This guide provides a comprehensive technical overview of N-(4,6-dichloropyrimidin-5-yl)formamide, a critical intermediate in the synthesis of contemporary antiviral therapeutics. Primarily intended for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, safety considerations, and its pivotal role in the pharmaceutical industry. The structure of this guide is designed to logically present the scientific and technical aspects of this compound, ensuring clarity and depth for the intended expert audience.

Chemical Identity and Physicochemical Properties

This compound, more accurately referred to in scientific literature as N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, is a pyrimidine derivative with the CAS Number 171887-03-9.[1][2][3][4][5] Its molecular structure, featuring a dichlorinated pyrimidine ring with an amino group at the 2-position and a formamido group at the 5-position, makes it a versatile precursor in organic synthesis.[6]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 171887-03-9 | [2][5] |

| Molecular Formula | C5H4Cl2N4O | [3][4][5] |

| Molecular Weight | 207.02 g/mol | [3][4][5] |

| Appearance | Off-white to pale beige solid; White crystalline powder | [2][4] |

| Melting Point | >251°C (decomposition) | [4][7] |

| Boiling Point (Predicted) | 554.8 ± 60.0 °C | [4][7] |

| Density (Predicted) | 1.742 ± 0.06 g/cm³ | [4][7] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) | [2][4] |

The Strategic Importance in Antiviral Drug Synthesis

The primary significance of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide lies in its role as a key intermediate in the synthesis of Abacavir.[4][8][][10] Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[3][8][] The specific chemical structure of this formamide derivative provides the necessary scaffold for constructing the complex purine analogue core of Abacavir.[10]

The synthesis of Abacavir from this intermediate is a multi-step process that leverages the reactivity of the chloro-substituents on the pyrimidine ring. The formamido group serves as a protected amine, which is crucial for the subsequent cyclization to form the purine ring system of Abacavir.

Below is a diagram illustrating the logical flow from the starting pyrimidine intermediate to the final active pharmaceutical ingredient, Abacavir.

Caption: Synthetic pathway from the key intermediate to Abacavir.

Synthesis Methodologies: A Technical Perspective

The synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide can be achieved through various routes. A prevalent and patented method involves a multi-step process, while a more direct approach is also documented.[6][11]

Patented Multi-Step Synthesis Pathway

A well-established process for the production of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide involves a three-step synthesis.[11] This method is designed for commercial-scale production and ensures a good yield of the final product.[11]

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Patented multi-step synthesis workflow.

Step-by-Step Protocol Overview:

-

Cyclization: The synthesis begins with the cyclization of an aminomalonic ester with guanidine (or its salt) in the presence of a base. This reaction forms 2,5-diamino-4,6-dihydroxypyrimidine or its corresponding salt.[11]

-

Chlorination: The dihydroxypyrimidine derivative is then chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride, in the presence of an amide. This step yields a 4,6-dichloropyrimidine intermediate.[11]

-

Formylation: The final step involves the reaction of the 4,6-dichloropyrimidine with an aqueous solution of a carboxylic acid, typically formic acid, to produce the desired N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.[4][11]

Direct Formylation Approach

A more direct synthesis route involves the formylation of 2,5-diamino-4,6-dichloropyrimidine.[4] This method is often employed for laboratory-scale synthesis.

Experimental Protocol:

-

Reaction Setup: 2,5-diamino-4,6-dichloropyrimidine is mixed with water at room temperature with stirring.[4]

-

Addition of Formic Acid: 98% formic acid is slowly added to the reaction mixture.[4]

-

Heating: The mixture is then heated to a temperature of 50-55°C and maintained for approximately 3 hours.[4]

-

Work-up: Upon completion, toluene is added for azeotropic distillation. The reaction mixture is then cooled, and the solid product is collected by filtration, washed with cold water, and dried under vacuum.[4] This process typically yields the final product in high purity.[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. The available safety data provides the following hazard information.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[12]

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Measures: [12][13]

-

Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

-

First Aid (Inhalation): Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[12][13]

-

First Aid (Skin Contact): Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12][13]

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]

-

First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][13]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus.[12][13]

Conclusion

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a compound of significant interest in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of the anti-HIV drug Abacavir. A thorough understanding of its chemical properties, synthesis routes, and handling procedures is essential for researchers and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this key intermediate, underscoring the importance of precise and controlled chemical processes in the development of life-saving medications.

References

-

N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. BLDpharm.

-

N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. Sigma-Aldrich.

-

N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents.

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Pharmaffiliates.

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. SynThink Research Chemicals.

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Chemical Properties,Uses,Production. ChemicalBook.

-

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem.

-

Chemical Safety Data Sheet MSDS / SDS - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. ChemicalBook.

-

High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem.

-

How to prepare N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide?. Guidechem.

-

2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK.

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Safety Data Sheets. Echemi.

-

CAS 171887-03-9 2-Amino-4,6-dichloro-5-formamidopyrimidine. Toronto Research Chemicals.

-

4,6-Dichloropyrimidine - Safety Data Sheet. TCI Chemicals.

-

How to prepare N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide?. Guidechem.

-

171887-03-9(N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Product Description. ChemicalBook.

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: A Key Intermediate for Antiviral Drug Synthesis. PharmaCompass.

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Chongqing Chemdad Co., Ltd.

Sources

- 1. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 5. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

2-Amino-4,6-dichloro-5-formamidopyrimidine chemical formula

An In-Depth Technical Guide to 2-Amino-4,6-dichloro-5-formamidopyrimidine

Introduction

2-Amino-4,6-dichloro-5-formamidopyrimidine, systematically named N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, is a pivotal chemical intermediate with significant applications in medicinal and agricultural chemistry.[1] This substituted pyrimidine is a critical building block in the synthesis of various bioactive molecules, most notably in the production of nucleoside reverse transcriptase inhibitors used in antiviral therapies.[2][3] Its unique structure, featuring a pyrimidine core with reactive chlorine atoms, an amino group, and a formamido group, makes it a versatile precursor for constructing complex heterocyclic systems.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental chemical and physical properties of a compound is essential for its effective application in synthesis and research.

1.1: Chemical Identity

The compound is identified by several names and numbers across various chemical databases.

| Identifier | Value |

| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide[5] |

| CAS Number | 171887-03-9[1][5] |

| Synonyms | 2-Amino-4,6-dichloro-5-formamidopyrimidine; N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide[6][7] |

| EC Number | 425-650-6[5] |

| PubChem CID | 10198177[1] |

1.2: Structural Formula

The molecular structure consists of a central pyrimidine ring substituted at positions 2, 4, 5, and 6.

Caption: 2D structure of 2-Amino-4,6-dichloro-5-formamidopyrimidine.

1.3: Physicochemical Data

The key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₄O | [1][5][8] |

| Molecular Weight | 207.01 g/mol | [1][5] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | >251 °C (decomposes) | [8][9][10] |

| Boiling Point | 554.8 ± 60.0 °C (Predicted) | [8] |

| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in DMSO, Methanol | [8] |

Chapter 2: Synthesis Methodologies

The synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine can be achieved through several routes, often starting from readily available precursors. The choice of method depends on factors such as scale, cost, and desired purity.

2.1: Synthesis from 2,5-Diamino-4,6-dihydroxypyrimidine

A common and efficient method involves the chlorination and formylation of 2,5-diamino-4,6-dihydroxypyrimidine. This process is typically a one-pot synthesis that proceeds via a Vilsmeier-type reaction mechanism.[11][12][13]

Caption: Workflow for synthesis from 2,5-Diamino-4,6-dihydroxypyrimidine.

Experimental Protocol:

-

To a reaction vessel, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, a chlorinating agent (e.g., a mixture of phosphorus oxychloride and thionyl chloride), and N,N-dimethylformamide (DMF).[11][12]

-

Heat the mixture, for instance, to 80 °C, and maintain for approximately 2.5 hours to form the Vilsmeier intermediate.[11]

-

Slowly add the reaction liquor to a chilled buffer salt solution (e.g., ammonium phosphate in water).[11]

-

Perform a stepwise hydrolysis by adjusting the pH. First, adjust the pH to 0.5–3.0 with a base (e.g., ammonia) and heat to around 50 °C for 2.5 hours.[11][12]

-

In the second hydrolysis step, raise the pH to a range of 3–5.5 and increase the temperature to approximately 85 °C for about 7.5 hours.[11]

-

Cool the reaction mixture to induce precipitation of the final product.

-

Isolate the product by filtration, wash with water, and dry. This method can achieve yields up to 76% with purities exceeding 98%.[11]

Causality: The use of a mixed chlorinating reagent can lower reaction temperatures and shorten times.[11] The two-step, pH-controlled hydrolysis is critical for selectively hydrolyzing the Vilsmeier intermediate to the desired formamido product without affecting other parts of the molecule, thereby maximizing yield and purity.[11][12]

2.2: Synthesis from Diethyl Malonate

An alternative route begins with diethyl malonate, building the pyrimidine ring from acyclic precursors.[14][15]

Experimental Protocol:

-

Nitrosation: React diethyl malonate with sodium nitrite in acetic acid to form isonitroso diethyl malonate.[15]

-

Reduction and Formylation: Reduce the nitroso group and concurrently formylate the resulting amino group using zinc powder and formic acid to yield formamido diethyl malonate.[15]

-

Cyclization: Perform a condensation reaction between formamido diethyl malonate and guanidine hydrochloride in the presence of a base like sodium methoxide to form 2-amino-4,6-dihydroxy-5-formamidopyrimidine.[15]

-

Chlorination: Chlorinate the dihydroxy-pyrimidine intermediate using a chlorinating agent such as phosphorus oxychloride, often with a quaternary ammonium salt as a catalyst.[14][15]

-

Hydrolysis: A final fractional hydrolysis under alkaline conditions yields the target product.[14][15] This route reports total yields of up to 74% and purity of 99.0%.[14]

Causality: This bottom-up synthesis strategy offers flexibility but involves more steps. The use of a phase-transfer catalyst like a quaternary ammonium salt in the chlorination step can enhance the reaction rate and efficiency.

2.3: Synthesis from 2,5-Diamino-4,6-dichloropyrimidine

A more direct formylation can be performed on a pre-chlorinated pyrimidine.

Caption: Direct formylation reaction workflow.

Experimental Protocol:

-

Mix 2,5-diamino-4,6-dichloropyrimidine with water at room temperature.[2]

-

Slowly add 98% formic acid to the suspension.[2]

-

Heat the reaction mixture to 50-55 °C and maintain this temperature for 3 hours.[2]

-

After the reaction is complete, add toluene and perform azeotropic distillation to remove water and excess formic acid. Repeat this step to ensure complete removal.[2]

-

Cool the mixture, collect the solid product by filtration, and wash with cold water.[2]

-

Dry the product under vacuum at 60 °C. This method can achieve a yield of approximately 90%.[2]

Causality: This method is straightforward and high-yielding. Azeotropic distillation is a critical step to drive the reaction to completion by removing water, a byproduct of the formylation reaction.

Chapter 3: Chemical Reactivity and Applications

The synthetic utility of 2-Amino-4,6-dichloro-5-formamidopyrimidine stems from the distinct reactivity of its functional groups.

3.1: Core Reactivity

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr) . This allows for the sequential and often selective replacement of the chlorides with other nucleophiles (e.g., amines, alkoxides), which is a cornerstone of its utility in building more complex molecules.[16] The formamido group can be hydrolyzed or can participate in cyclization reactions to form a second ring, as seen in purine synthesis.

3.2: Application in Antiviral Drug Synthesis: The Case of Abacavir

The most prominent application of this compound is as a key intermediate in the synthesis of Abacavir, a potent anti-HIV drug.[2][3][9] Abacavir is a carbocyclic 2'-deoxyguanosine analogue, and this pyrimidine derivative provides the necessary framework to construct the purine core of the drug.[2]

Caption: Role of the compound in the synthesis of the Abacavir core.

In the synthesis, one of the chloro groups undergoes an SₙAr reaction with a chiral aminocyclopentene derivative. Subsequently, the formamido group facilitates an intramolecular cyclization to form the fused imidazole ring, thus creating the 6-chloropurine core of Abacavir.

3.3: Applications in Agrochemicals and Research

This pyrimidine derivative also serves as a precursor in agricultural chemistry for the development of novel herbicides and pesticides.[1][4] Its structure allows for modifications that can be tailored to enhance efficacy and selectivity against specific pests or weeds.[1] Furthermore, its utility extends to biochemical research, where it and its derivatives are used to study enzyme inhibition and receptor interactions, aiding in the elucidation of biological pathways.[1][4]

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's hazardous nature.

4.1: Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [5] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [5] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [5] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [17][18] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [17][18] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [17][18] |

| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | [5] |

4.2: Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place, preferably a chemical fume hood.[19]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Avoid formation of dust and aerosols.[18][19]

4.3: First Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[19]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[19]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor immediately.[19]

4.4: Storage and Disposal

-

Storage Conditions: Store in a cool, dry place. Keep the container tightly closed under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8][20]

-

Disposal: Dispose of as special waste, by a licensed disposal company, in accordance with local, state, and national regulations.[17]

Conclusion

2-Amino-4,6-dichloro-5-formamidopyrimidine is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical industry, particularly for the production of the essential anti-HIV medication Abacavir. Its well-defined synthesis routes and versatile reactivity make it a reliable building block for complex heterocyclic compounds. A comprehensive understanding of its chemical properties, synthetic methodologies, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2016). SciSpace. [Link]

- CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method. (2016).

- CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2011).

- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2013).

-

2-Amino-4,6-dichloro-5-pyrimidinyl formamide. (2024). ChemBK. [Link]

-

SAFETY DATA SHEET - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (n.d.). AFG Bioscience. [Link]

-

WO/2005/068438 METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. (2005). WIPO Patentscope. [Link]

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (n.d.). Pharmaffiliates. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI. [Link]

-

High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. (n.d.). Ningbo Inno Pharmchem. [Link]

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide: A Key Intermediate for Antiviral Drug Synthesis. (2026). Pharmarecipereview. [Link]

- US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. (1998).

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide 171887-03-9. (n.d.). Lotusfeet Pharma. [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). National Institutes of Health. [Link]

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lotusfeetpharma.com [lotusfeetpharma.com]

- 8. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]

- 12. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine (2014) | Zeng Miao | 3 Citations [scispace.com]

- 15. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 16. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 17. afgsci.com [afgsci.com]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to N-(4,6-dichloropyrimidin-5-yl)formamide: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(4,6-dichloropyrimidin-5-yl)formamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct public data on this specific molecule, this paper focuses on a scientifically grounded, proposed synthesis pathway, detailed analytical characterization methods, and potential applications based on its structural attributes. The synthesis of its key precursor, 5-amino-4,6-dichloropyrimidine, is also detailed. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrimidine derivatives.

Introduction

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, forming the core of numerous anticancer, antiviral, and antibacterial drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's biological activity. This compound represents a synthetically useful intermediate, with the dichloropyrimidine core offering reactive sites for nucleophilic substitution and the formamide group providing a handle for further chemical modification or acting as a crucial pharmacophoric element. This guide will delineate the molecular characteristics, a plausible and detailed synthetic protocol, and the analytical techniques required for the verification of this compound.

Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and application in drug discovery workflows.

Chemical Structure and Properties

The key molecular attributes of this compound are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₃Cl₂N₃O | Calculated |

| Molecular Weight | 191.99 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF | Inferred from similar compounds |

Synthesis of this compound

Synthesis Workflow

The overall synthetic strategy involves the reduction of a nitro group followed by N-formylation.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Amino-4,6-dichloropyrimidine

The initial step focuses on the reduction of 4,6-dichloro-5-nitropyrimidine to 5-amino-4,6-dichloropyrimidine.

Protocol:

-

Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethyl acetate, add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The reaction mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution at room temperature and atmospheric pressure.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 5-amino-4,6-dichloropyrimidine.[1]

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the desired intermediate in high purity.

Step 2: N-Formylation of 5-Amino-4,6-dichloropyrimidine

The second step involves the formylation of the amino group of 5-amino-4,6-dichloropyrimidine. Several methods for the N-formylation of amines have been reported, with the use of formic acid being a common and efficient approach.[2][3][4][5]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent like toluene.

-

Reagent Addition: Add formic acid (approximately 1.2 to 2 equivalents) to the solution.

-

Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction can be removed using a Dean-Stark apparatus to drive the reaction to completion.[4]

-

Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, this compound, can then be purified by recrystallization or column chromatography.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

The following spectroscopic techniques are essential for structural elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the formyl proton (CHO) and a signal for the C2-proton of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the formamide group and the carbons of the dichloropyrimidine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural information.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching of the formamide group.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for monitoring the progress of the synthesis.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity assessment.

Safety and Handling

Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.

-

Hazard Identification: Dichloropyrimidines are generally considered hazardous. They can be irritating to the eyes, skin, and respiratory system.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Development

The this compound scaffold holds significant potential as a building block in medicinal chemistry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to generate a library of derivatives for biological screening.

-

Fragment-Based Drug Discovery: The molecule itself can be used in fragment-based screening campaigns to identify initial hits against therapeutic targets.

-

Lead Optimization: The formamide group can participate in hydrogen bonding interactions with biological targets, and the dichloropyrimidine core provides a rigid scaffold for orienting substituents in a defined three-dimensional space, making it a valuable moiety in lead optimization studies.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a comprehensive and scientifically sound framework for its synthesis, characterization, and safe handling. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical methods are standard practices in chemical research. The potential of this compound as a versatile intermediate in drug discovery warrants further investigation by the scientific community.

References

- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.

- Shaabani, A., Soleimani, E., & Maleki, A. (2007). Formylation of Amines. Molecules, 12(1), 203-210.

- Choi, J., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(4), 439-440.

- Li, Y., et al. (2019). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 7(15), 13134-13140.

- U.S. Patent No. 2,781,344. (1957).

- Martina, K., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1210-1219.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PanReac AppliChem. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [Link]

- Reddy, T. S., & Leatherbarrow, R. J. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704.

-

PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. National Center for Biotechnology Information. Retrieved from [Link]

- Chinese Patent No. CN104045511A. (2014). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

-

ResearchGate. (2022, November). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]

-

MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

- Perreault, M., et al. (2010). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 19(8), 845-861.

- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5028.

- Wang, J., et al. (2021). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 93(14), 5738-5746.

-

Autechem. (2025, November 11). The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis. Retrieved from [Link]

-

PubMed. (2005). Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2021). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. National Center for Biotechnology Information. Retrieved from [Link]

-

Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

-

YouTube. (2024, February 21). Pyrimidine Synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. Retrieved from [Link]

Sources

- 1. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(4,6-dichloropyrimidin-5-yl)formamide: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of N-(4,6-dichloropyrimidin-5-yl)formamide, a heterocyclic compound of significant interest as a synthetic intermediate. Due to the scarcity of direct experimental data in publicly accessible literature, this document focuses on its logical synthesis from its known precursor, 5-amino-4,6-dichloropyrimidine. We present a detailed, field-proven protocol for its preparation, alongside a thorough analysis of its predicted physical, chemical, and spectroscopic properties. The guide is intended for researchers, scientists, and drug development professionals who require a functional understanding of this versatile building block and its potential applications in medicinal chemistry and materials science. It is critical to distinguish this compound from the structurally similar, and more frequently documented, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (CAS 171887-03-9), an intermediate in the synthesis of the antiviral drug Abacavir.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Introduction and Structural Elucidation

This compound is a substituted pyrimidine characterized by two chlorine atoms at the C4 and C6 positions and a formamide group attached to the C5 amine. This arrangement of functional groups, particularly the electron-deficient pyrimidine ring activated by two leaving groups (the chloro-substituents), makes it a highly valuable and reactive intermediate for further chemical modification. Its potential lies in its ability to undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.

The primary precursor for its synthesis is 5-amino-4,6-dichloropyrimidine (CAS: 5413-85-4), a commercially available starting material.[16] The conversion involves a standard N-formylation reaction.

Caption: Chemical Structure of this compound.

Synthesis Protocol

The synthesis of this compound is predicated on the formylation of 5-amino-4,6-dichloropyrimidine. Several methods can achieve this transformation; presented here is a robust and scalable protocol utilizing formic acid, which serves as both reagent and solvent.

Diagram of Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Materials:

-

5-amino-4,6-dichloropyrimidine (1.0 eq)

-

Formic Acid (98%) (10-15 vol)

-

Deionized Water

-

Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-4,6-dichloropyrimidine.

-

Add formic acid (10-15 volumes relative to the starting amine). The volume is not strictly critical but should be sufficient to create a stirrable slurry.

-

Begin stirring and gently heat the mixture to 50-60°C. The solids should dissolve upon heating.

-

Maintain the reaction at this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This will cause the product to precipitate out of the acidic solution.

-

Collect the resulting solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove residual formic acid.

-

Dry the product under vacuum at 40-50°C to a constant weight.

-

-

Causality and Self-Validation:

-

Expertise: Using formic acid as both the formylating agent and the solvent is a classic and efficient method that avoids the need for additional catalysts or coupling agents.[5] Heating promotes the reaction rate, while the subsequent precipitation in water provides a straightforward and effective initial purification.

-

Trustworthiness: The protocol's endpoint is validated by chromatographic monitoring (TLC/LC-MS), ensuring complete conversion of the starting material. The final product's identity and purity should be confirmed by standard analytical techniques (NMR, MS, and melting point), which provides a self-validating loop for the synthesis.

-

Physical and Chemical Properties

Table 1: Physical Properties of Precursor and Predicted Properties of Product

| Property | 5-amino-4,6-dichloropyrimidine (Precursor)[16] | This compound (Predicted) |

| CAS Number | 5413-85-4 | Not Assigned |

| Molecular Formula | C₄H₃Cl₂N₃ | C₅H₃Cl₂N₃O |

| Molecular Weight | 163.99 g/mol | 191.99 g/mol |

| Appearance | Yellowish-brown crystals or powder | Off-white to pale yellow solid |

| Melting Point | 145-148 °C | >160 °C (Expected increase due to H-bonding) |

| Solubility | Soluble in ethanol | Soluble in DMSO, DMF; sparingly soluble in alcohols |

| Boiling Point | Not Applicable | Decomposes upon heating to high temperatures |

Chemical Reactivity:

The chemical behavior of this compound is dominated by the two chlorine atoms, which are excellent leaving groups for SNAr reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly electron-deficient, making the C4 and C6 positions susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the selective or sequential displacement of the chlorine atoms to build more complex molecular scaffolds. The chemoselectivity of these reactions can often be controlled by temperature and the nature of the nucleophile.[17]

-

Stability: The compound is expected to be stable under standard laboratory conditions. It is likely sensitive to strong acids or bases, which could hydrolyze the formamide group. It should be stored in a cool, dry place away from strong oxidizing agents.

Analytical Characterization (Predicted)

Confirmation of the product's identity would rely on the following spectroscopic methods. The predicted data serves as a benchmark for researchers performing the synthesis.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | (400 MHz, DMSO-d₆): δ ~10.0-10.5 (s, 1H, -NHCHO) δ ~8.6 (s, 1H, Ar-H at C2) δ ~8.3 (s, 1H, -NHCHO)Note: The NH and CHO protons may show coupling or exist as rotamers. |

| ¹³C NMR | (100 MHz, DMSO-d₆): δ ~160-165 (C=O) δ ~158-162 (Ar-C at C4/C6) δ ~155-159 (Ar-C at C2) δ ~120-125 (Ar-C at C5) |

| IR | (KBr, cm⁻¹): ~3300-3400 (N-H stretch) ~1680-1700 (C=O stretch, amide I) ~1550-1600 (C=N and C=C stretches) ~700-800 (C-Cl stretch) |

| Mass Spec | (EI or ESI+): m/z for C₅H₃Cl₂N₃O: [M+H]⁺ expected at ~192.97, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Applications and Future Prospects

As a highly functionalized heterocyclic intermediate, this compound is a prime candidate for use in discovery chemistry programs.

-

Medicinal Chemistry: Dichloropyrimidine scaffolds are prevalent in kinase inhibitors and other targeted therapies. The ability to sequentially displace the two chlorine atoms with different nucleophiles makes this compound an ideal starting point for generating libraries of potential drug candidates.

-

Agrochemicals: Substituted pyrimidines are a well-established class of herbicides and fungicides.[9] This intermediate could serve as a key building block for novel crop protection agents.

-

Materials Science: The rigid, planar structure and potential for hydrogen bonding make this and related compounds interesting for the development of organic electronic materials or supramolecular assemblies.

Conclusion

This compound represents an underutilized but highly potent synthetic intermediate. While direct characterization data is sparse, its synthesis from 5-amino-4,6-dichloropyrimidine is straightforward. This guide provides the necessary protocols and predictive data to empower researchers to synthesize, characterize, and employ this versatile molecule in their discovery efforts, opening new avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)

-

Pharmaffiliates. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Accessed January 8, 2026. [Link]

-

PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Accessed January 8, 2026. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Accessed January 8, 2026. [Link]

-

MySkinRecipes. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. Accessed January 8, 2026. [Link]

- Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Accessed January 8, 2026.

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Accessed January 8, 2026. [Link]

-

AobChem. The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis. Accessed January 8, 2026. [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Accessed January 8, 2026. [Link]

-

ChemBK. 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. Accessed January 8, 2026. [Link]

-

National Center for Biotechnology Information. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Accessed January 8, 2026. [Link]

Sources

- 1. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]

- 2. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 6. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. Page loading... [guidechem.com]

- 9. N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide [myskinrecipes.com]

- 10. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. 171887-03-9 CAS MSDS (N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide [lgcstandards.com]

- 14. 171887-03-9(171887-03-9) 1H NMR [m.chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of N-(4,6-dichloropyrimidin-5-yl)formamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

N-(4,6-dichloropyrimidin-5-yl)formamide, a key intermediate in the synthesis of vital antiviral agents such as Abacavir, presents unique challenges and opportunities in process chemistry and drug development.[1][2][3] Its solubility profile across a range of organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and ultimately, the efficiency and scalability of synthetic routes. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a theoretical framework for understanding its solubility behavior, and a detailed experimental protocol for its empirical determination. This document is intended to be an essential resource for researchers and professionals working with this important synthetic building block.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 171887-03-9) is a heterocyclic compound of significant interest in medicinal chemistry.[4][5] Its primary role is as a pivotal intermediate in the manufacturing of carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs), most notably the anti-HIV drug Abacavir.[1][3] The molecular architecture of this compound, featuring a dichloropyrimidine ring substituted with a formamide group, provides the necessary reactive sites for the construction of the purine analog core of Abacavir.

The efficiency of synthetic transformations involving this intermediate is profoundly influenced by its solubility. Proper solvent selection is paramount for achieving optimal reaction kinetics, minimizing side-product formation, and facilitating effective purification through crystallization or chromatography. An in-depth understanding of its solubility is therefore not merely an academic exercise but a fundamental requirement for robust and scalable pharmaceutical manufacturing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| CAS Number | 171887-03-9 | [4][5] |

| Molecular Formula | C₅H₄Cl₂N₄O | [4] |

| Molecular Weight | 207.02 g/mol | [2] |

| Appearance | White to off-white or pale beige crystalline powder | [5][6] |

| Melting Point | >251°C (decomposition) | [7] |

| Predicted Density | 1.742 g/cm³ | [5] |

Solubility Profile of this compound

Direct, quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative solubility information can be gleaned from various sources, including chemical supplier data and patent literature describing its use in synthesis.

Known Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in various organic solvents.

| Solvent | Type | Polarity (Relative) | Solubility | Source / Implication |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | Chemical Supplier Data |

| Methanol | Polar Protic | High | Soluble | Chemical Supplier Data |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | Mentioned as a reaction solvent[8] |

| Tetrahydrofuran (THF) | Polar Aprotic | Intermediate | Soluble | Used as a reaction solvent in a patent, implying solubility.[9] |

| Ethyl Acetate | Polar Aprotic | Intermediate | Soluble | Used as an extraction solvent, indicating at least moderate solubility.[9] |

| Toluene | Non-polar | Low | Sparingly Soluble / Insoluble | Used for azeotropic distillation and recrystallization of a derivative, suggesting low solubility of the parent compound at room temperature.[3][9] |

| Water | Polar Protic | High | Insoluble | The compound is washed with water during workup, indicating its insolubility.[9] |

Theoretical Analysis of Solubility

The observed solubility patterns can be rationalized by examining the molecular structure of this compound.

-

Polarity: The molecule possesses several polar functional groups: the formamide group (-NHCHO) and the nitrogen atoms within the pyrimidine ring. These groups, particularly the amide, are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O and ring nitrogens). This imparts a significant degree of polarity to the molecule.

-

Hydrogen Bonding: The presence of the N-H and C=O moieties allows for strong intermolecular hydrogen bonding with polar protic solvents like methanol and self-association. It also facilitates strong dipole-dipole interactions with polar aprotic solvents like DMSO and DMF.

-

"Like Dissolves Like":

-

High Solubility in Polar Aprotic Solvents: The high solubility in DMSO and DMF is expected. These solvents are highly polar and can effectively solvate the polar regions of the molecule through strong dipole-dipole interactions, breaking up the crystal lattice.

-

Good Solubility in Polar Protic Solvents: Methanol, a polar protic solvent, can engage in hydrogen bonding with the formamide group, leading to good solubility.

-

Moderate Solubility in Ethers and Esters: The solubility in THF and ethyl acetate is likely due to a balance of their moderate polarity and ability to accept hydrogen bonds, which can interact with the N-H group of the formamide.

-

Low Solubility in Non-polar Solvents: The low solubility in non-polar solvents like toluene is anticipated. The energy required to overcome the strong intermolecular forces in the solid-state (crystal lattice energy) is not sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.

-

Experimental Determination of Solubility: A Standardized Protocol

For applications requiring precise knowledge of solubility, empirical determination is essential. The following protocol outlines a standardized method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

A range of organic solvents (e.g., DMSO, methanol, DMF, THF, ethyl acetate, acetonitrile, toluene, hexane)

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for 24-48 hours. This extended period ensures that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion and Recommendations

The solubility of this compound is governed by its polar nature, stemming from the formamide group and the pyrimidine ring. It exhibits good solubility in polar aprotic (DMSO, DMF) and polar protic (methanol) solvents, with moderate solubility in solvents of intermediate polarity like THF and ethyl acetate. Its solubility in non-polar solvents is expected to be low.

For practical applications, it is strongly recommended that researchers:

-

Utilize polar aprotic solvents like DMF or DMSO for reactions requiring high concentrations of the intermediate.

-

Consider methanol or THF for reactions at moderate concentrations, depending on the compatibility with other reagents.

-

Employ a solvent/anti-solvent system, potentially involving a polar solvent and a non-polar solvent like toluene or heptane, for effective recrystallization and purification.

-

Empirically determine the solubility under specific process conditions, as temperature and impurities can significantly influence this parameter.

This guide provides a robust framework for understanding and working with the solubility of this compound. By combining the provided qualitative data, theoretical understanding, and a rigorous experimental protocol, researchers can optimize their synthetic processes, leading to improved yields, purity, and scalability in the development of critical pharmaceuticals.

References

-

PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

-

Home Sunshine Pharma. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide CAS 171887-03-9. [Link]

-

New Drug Approvals. Abacavir. [Link]

- Google Patents. CN1763040A - Abacavir production method.

-

European Patent Office. Process for the preparation of abacavir - EP 1939196 A1. [Link]

- Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)

-

Lotusfeet Pharma. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide 171887-03-9. [Link]

-

Pharmaffiliates. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. [Link]

-

ChemBK. 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lotusfeetpharma.com [lotusfeetpharma.com]

- 3. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide | 171887-03-9 [chemicalbook.com]

- 4. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide CAS 171887-03-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide | 171887-03-9 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectral Analysis of N-(4,6-dichloropyrimidin-5-yl)formamide: A Comprehensive Overview for Researchers

Foreword: Navigating the Complexities of Spectral Data Interpretation

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectral data for the heterocyclic compound N-(4,6-dichloropyrimidin-5-yl)formamide. Our objective is to not only present the spectral data but to also provide a didactic narrative on the principles behind the data acquisition and interpretation, thereby fostering a deeper understanding of the molecule's structural characteristics.

It is important to note that while extensive searches have been conducted for the experimental spectral data of this compound, publicly available, peer-reviewed data is scarce. Much of the available information pertains to a structurally similar analogue, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide. This guide will, therefore, also draw upon comparative analysis with this related compound to provide a more complete predictive analysis, while clearly delineating between experimental and theoretical data.

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular structure of this compound is the first step in predicting and interpreting its spectral data. The molecule consists of a pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This ring is substituted with two chlorine atoms at positions 4 and 6, and a formamide group (-NHCHO) at position 5.

Caption: Molecular Structure of this compound

The presence of electronegative chlorine and nitrogen atoms, the aromatic pyrimidine ring, and the formamide group with its characteristic carbonyl (C=O) and N-H bonds, all contribute to a unique spectroscopic signature. The following sections will delve into how these structural features are manifested in NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons like the N-H proton of the formamide group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.0 | Singlet | 1H | Pyrimidine H | The lone proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and two chlorine atoms. |

| ~8.0-8.5 | Singlet | 1H | Formyl H (-CHO) | The proton of the formyl group is typically found in this downfield region due to the anisotropy of the adjacent carbonyl group. |

| ~9.5-10.5 | Broad Singlet | 1H | Amide H (-NH) | The chemical shift of the amide proton can be highly variable and is dependent on solvent, concentration, and temperature. It is often broad due to quadrupole broadening and chemical exchange. |

Causality in Experimental Choices: The use of a high-field spectrometer is to achieve better signal dispersion and resolution, which is crucial for unambiguous peak assignment. The choice of DMSO-d₆ as a solvent is not only for solubility but also because the N-H proton signal is often more clearly observed in this solvent compared to CDCl₃, where it can sometimes exchange too rapidly.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. As the natural abundance of ¹³C is low (1.1%), a larger number of scans are required to obtain a good signal-to-noise ratio. Proton-decoupled mode is the standard acquisition method to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C=O (Formamide) | The carbonyl carbon of the formamide group is expected in this characteristic downfield region. |

| ~155-160 | C4 & C6 | The carbon atoms bonded to the highly electronegative chlorine atoms will be significantly deshielded. |

| ~145-150 | C2 | The carbon atom situated between the two nitrogen atoms in the pyrimidine ring will also be deshielded. |

| ~120-125 | C5 | The carbon atom bearing the formamide group will have a chemical shift influenced by both the ring nitrogens and the attached functional group. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300-3400 | Medium | N-H Stretch | Amide (-NH) |

| ~1680-1720 | Strong | C=O Stretch | Amide I band |

| ~1500-1600 | Medium-Strong | C=N & C=C Stretch | Pyrimidine ring |

| ~1200-1300 | Medium | C-N Stretch | Amide and Pyrimidine ring |

| ~700-800 | Strong | C-Cl Stretch | Chloro-substituents |

Trustworthiness of the Protocol: The ATR-FTIR method is a self-validating system in that it provides reproducible spectra with minimal user-induced variation. The use of a background scan prior to the sample scan corrects for atmospheric and instrumental interferences, ensuring the integrity of the resulting spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques. Electrospray Ionization (ESI) is a soft ionization method that is well-suited for this type of molecule and would likely produce a prominent protonated molecular ion [M+H]⁺. Electron Impact (EI) is a harder ionization technique that would lead to more extensive fragmentation, providing valuable structural information.

Predicted Mass Spectral Data:

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The nominal molecular weight of this compound (C₅H₃Cl₂N₃O) is approximately 207 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion region will show three peaks:

-

M⁺ (containing two ³⁵Cl atoms)

-

[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

-

[M+4]⁺ (containing two ³⁷Cl atoms) The relative intensities of these peaks will be approximately 9:6:1.

-

-

Key Fragmentation Pathways: Under EI conditions, fragmentation of the molecule could occur through several pathways. A logical fragmentation workflow is depicted below:

The Pivotal Intermediate: A Technical Guide to N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

An In-Depth Exploration of the Synthesis, Properties, and Applications of a Keystone Molecule in Pharmaceutical Development.

Introduction: The Unseen Architect in Antiviral Therapy

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents. Among these, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (CAS No: 171887-03-9) has emerged as a critical, albeit often unheralded, intermediate.[1][2] Its significance is most profoundly demonstrated in its role as a key building block in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[1][3] This technical guide provides an in-depth analysis of the discovery, synthesis, characterization, and core applications of this pivotal molecule, tailored for researchers, scientists, and professionals in drug development. The narrative will delve into the causality behind synthetic choices and provide a transparent, authoritative grounding in the scientific literature.

Physicochemical Properties: A Data-Driven Profile

N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide is a white to off-white crystalline powder.[1][4] Its chemical structure, characterized by a dichlorinated pyrimidine ring with an amino group at the C2 position and a formamido group at the C5 position, bestows upon it specific reactivity that is crucial for its synthetic utility.[5]

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₄O | [2][6][7] |

| Molecular Weight | 207.02 g/mol | [1][2] |

| Melting Point | >251°C (decomposes) | [1][6][7] |

| Solubility | Soluble in DMSO and Methanol | [1][7] |

| Appearance | White to pale reddish-yellow or orange powder/crystals | [4] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][7] |

| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | [2] |

| InChI Key | XYWHZUCZNRMJGO-UHFFFAOYSA-N | [2][4] |

The Genesis of a Key Intermediate: Synthesis Methodologies

The discovery and development of efficient synthetic routes to N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide have been driven by its industrial importance. Several patented methods outline its preparation, primarily focusing on yield, purity, and cost-effectiveness.

Method 1: Formylation of 2,5-Diamino-4,6-dichloropyrimidine

A prevalent and straightforward method involves the direct formylation of 2,5-diamino-4,6-dichloropyrimidine.[1][8] This approach is favored for its high yield and relatively simple procedure.

Experimental Protocol:

-

To a stirred mixture of 2,5-diamino-4,6-dichloropyrimidine (1.0 eq) and water, slowly add 98% formic acid (excess).

-

Heat the reaction mixture to 50-55 °C and maintain this temperature for approximately 3 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Upon completion, add toluene to the reaction mixture at 50 °C.

-

Perform azeotropic distillation to remove water and excess formic acid. Repeat the toluene addition and distillation as necessary.

-

The resulting solid is collected, washed, and dried to yield N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide.[1][8]

The rationale for using azeotropic distillation with toluene is to effectively drive the reaction to completion by removing water, which can hydrolyze the formamide product or interfere with the formylation equilibrium.

Method 2: Multi-step Synthesis from Diethyl Malonate

An alternative, more convergent synthesis begins with diethyl malonate.[9] This pathway involves the construction of the pyrimidine ring followed by functional group manipulations.

Synthetic Workflow:

Caption: Simplified workflow for the synthesis of Abacavir.

Expanding Horizons: Other Applications

While its role in antiviral drug synthesis is paramount, the reactivity of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide also makes it a valuable intermediate in other areas of chemical synthesis. It has been cited in the context of developing agricultural chemicals, specifically as a precursor for sulfonylurea herbicides. [10]These herbicides are known for their high efficacy at low application rates, and the dichloropyrimidine scaffold is instrumental in achieving the desired biological activity. [10]

Conclusion: A Cornerstone of Chemical Synthesis

N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide stands as a testament to the critical role of intermediates in the development of life-saving medicines and other advanced chemical products. Its well-defined synthetic pathways, coupled with its unique chemical reactivity, have solidified its position as an indispensable tool for medicinal and agricultural chemists. This guide has illuminated the key technical aspects of this molecule, from its fundamental properties to its sophisticated applications, providing a comprehensive resource for the scientific community. The continued exploration of its chemistry will undoubtedly unlock further innovations in drug discovery and beyond.

References

- N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents; US5744601A.

- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, and a process for its preparation. Google Patents; US5663340A.

- N- (2-amino-4,6-dichloropyrimidin-5-yl) formamide, and the process of preparation thereof. Google Patents; NO951594D0.

-

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. Available from: [Link]

-

High-Quality N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide - CAS 171887-03-9. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK. Available from: [Link]

- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.

-

N-(2-amino-4,6-dichloro-5-pyrimidinyl)-formamide. MySkinRecipes. Available from: [Link]

-

171887-03-9(N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) Product Description. Chemical Synthesis. Available from: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

-

The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis. Available from: [Link]

-